molecular formula C19H22BrN3O5S B269551 N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide

Cat. No. B269551
M. Wt: 484.4 g/mol
InChI Key: XPMKMJULJGBIEG-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide, also known as BKM120, is a small molecule inhibitor of the Class I phosphatidylinositol 3-kinase (PI3K) enzyme. It has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.

Mechanism of Action

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide inhibits the Class I PI3K enzyme, which is involved in the regulation of cell growth, survival, and metabolism. PI3K is frequently mutated or overexpressed in various types of cancer, leading to increased signaling through the PI3K/AKT/mTOR pathway. N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide blocks this pathway, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process by which tumors develop their own blood supply. In addition, N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide has been shown to increase the sensitivity of cancer cells to other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One advantage of N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide is its potency and specificity for the Class I PI3K enzyme. This makes it a valuable tool for studying the role of PI3K in cancer biology. However, one limitation is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide. One area of research is the identification of biomarkers that can predict response to N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide treatment. Another area of interest is the development of combination therapies that can enhance the efficacy of N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide. Finally, the use of N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide in combination with immunotherapy is an exciting avenue of research, as it may enhance the anti-tumor immune response.

Synthesis Methods

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis starts with the reaction of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This is then reacted with ethyl 2-bromoacetate to form the ethyl ester derivative. The final step involves the reaction of the ethyl ester with N-(2-ethoxyphenyl)methanesulfonamide to form N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide.

Scientific Research Applications

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide has been extensively studied in preclinical models of cancer, including breast, prostate, and pancreatic cancer. It has shown potent anti-tumor activity both as a single agent and in combination with other chemotherapeutic agents. Clinical trials have also shown promising results, with N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide demonstrating efficacy in patients with advanced solid tumors.

properties

Product Name

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide

Molecular Formula

C19H22BrN3O5S

Molecular Weight

484.4 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(2-ethoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C19H22BrN3O5S/c1-4-28-18-8-6-5-7-16(18)23(29(3,25)26)13-19(24)22-21-12-14-11-15(20)9-10-17(14)27-2/h5-12H,4,13H2,1-3H3,(H,22,24)/b21-12+

InChI Key

XPMKMJULJGBIEG-CIAFOILYSA-N

Isomeric SMILES

CCOC1=CC=CC=C1N(CC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC)S(=O)(=O)C

SMILES

CCOC1=CC=CC=C1N(CC(=O)NN=CC2=C(C=CC(=C2)Br)OC)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NN=CC2=C(C=CC(=C2)Br)OC)S(=O)(=O)C

Origin of Product

United States

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